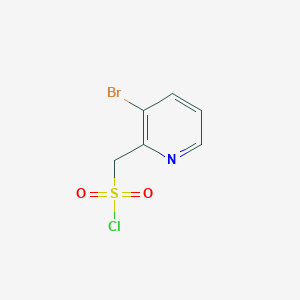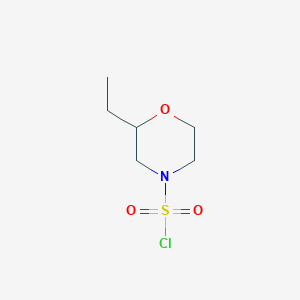
2-Ethylmorpholine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S. It is a derivative of morpholine, a heterocyclic amine, and contains a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylmorpholine-4-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and thionyl chloride . The reaction typically involves the conversion of thiols to sulfonyl chlorides through oxidative chlorination. Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to achieve the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using efficient reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride, N-chlorosuccinimide.
Substitution: Amines, dilute hydrochloric acid.
Major Products Formed:
Sulfonamides: Formed through the reaction with amines.
Sulfonyl azides: Formed through the reaction with sodium azide.
Scientific Research Applications
2-Ethylmorpholine-4-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonyl azides.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with antimicrobial and antioxidant properties.
Industry: Applied in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethylmorpholine-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles such as amines, leading to the formation of sulfonamides . The compound can also facilitate the transmembrane transport of anions, disrupting cellular processes .
Comparison with Similar Compounds
Morpholine-4-sulfonyl chloride: Similar structure but lacks the ethyl group.
N-Methylmorpholine-4-sulfonyl chloride: Contains a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylmorpholine-4-sulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and applications compared to other morpholine derivatives . Its ethyl group enhances its solubility and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H12ClNO3S |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-ethylmorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-2-6-5-8(3-4-11-6)12(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
UQTHAOJYYJWWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


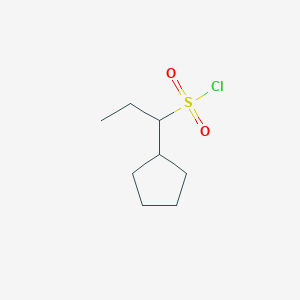
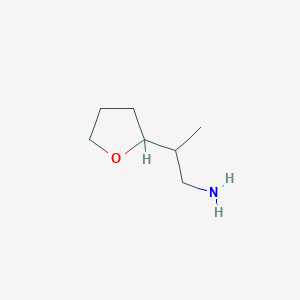
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
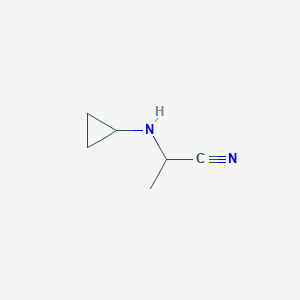
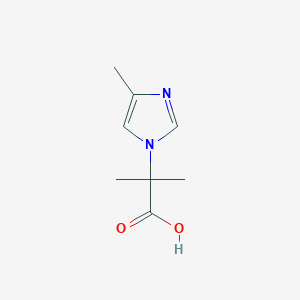
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)

